N-(m-Tolyl)hydroxylamine

CAS No.: 620-25-7

Cat. No.: VC4117133

Molecular Formula: C7H9NO

Molecular Weight: 123.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 620-25-7 |

|---|---|

| Molecular Formula | C7H9NO |

| Molecular Weight | 123.15 g/mol |

| IUPAC Name | N-(3-methylphenyl)hydroxylamine |

| Standard InChI | InChI=1S/C7H9NO/c1-6-3-2-4-7(5-6)8-9/h2-5,8-9H,1H3 |

| Standard InChI Key | QITLDCYUPWIQCI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)NO |

| Canonical SMILES | CC1=CC(=CC=C1)NO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

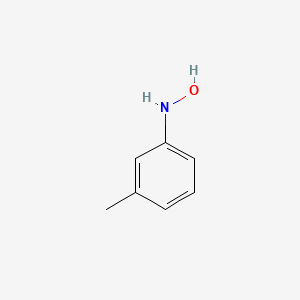

N-(m-Tolyl)hydroxylamine consists of a hydroxylamine group (-NHOH) bonded to the meta position of a toluene (methylbenzene) ring. Its IUPAC name is N-(3-methylphenyl)hydroxylamine, and its structure is represented by the SMILES notation CC1=CC(=CC=C1)NO. The methyl group at the meta position influences electronic effects, slightly donating electrons through inductive effects while allowing resonance stabilization of the hydroxylamine moiety.

Key Properties:

-

Molecular Formula: C₇H₉NO

-

Molecular Weight: 123.15 g/mol

-

Canonical SMILES: CC1=CC(=CC=C1)NO

-

InChI Key: QITLDCYUPWIQCI-UHFFFAOYSA-N

Synthesis and Production

Reduction of Nitroaromatic Precursors

The primary route to synthesize N-(m-Tolyl)hydroxylamine involves the reduction of nitroaromatic compounds. For example, 3-nitrotoluene can be reduced using:

-

Tin(II) chloride (SnCl₂) in hydrochloric acid.

-

Zinc dust in acidic aqueous conditions.

These methods selectively reduce the nitro group (-NO₂) to a hydroxylamine (-NHOH) without over-reducing to the amine (-NH₂).

Example Reaction:

The reaction proceeds via a two-electron transfer mechanism, with the nitro group transitioning through a nitroso intermediate.

Applications in Organic Synthesis and Pharmacology

Intermediate for Heterocyclic Compounds

N-(m-Tolyl)hydroxylamine serves as a precursor in the synthesis of nitrogen-containing heterocycles. For instance, O-cyclopropyl hydroxylamines undergo -sigmatropic rearrangements to form tetrahydroquinolines, a class of compounds with antimicrobial and anticancer properties . While specific studies on N-(m-Tolyl)hydroxylamine are scarce, analogous N-aryl hydroxylamines have been used to generate:

Antimicrobial Activity

Hydroxylamine derivatives exhibit broad-spectrum antimicrobial effects by inhibiting bacterial ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis . For example:

-

N-Methylhydroxylamine inhibits Bacillus anthracis RNR with an MIC₅₀ of <17 μg/mL .

-

N-Benzylhydroxylamine derivatives show activity against Pseudomonas aeruginosa (MIC₅₀ <70 μg/mL) .

Although N-(m-Tolyl)hydroxylamine’s efficacy remains untested, its structural similarity to active compounds suggests potential utility against Gram-positive and Gram-negative pathogens.

Comparison with Related Hydroxylamines

| Property | N-(m-Tolyl)hydroxylamine | N-Methylhydroxylamine | N-Benzylhydroxylamine |

|---|---|---|---|

| Molecular Formula | C₇H₉NO | CH₅NO | C₇H₉NO |

| Molecular Weight | 123.15 g/mol | 47.06 g/mol | 123.15 g/mol |

| Synthesis | Reduction of 3-nitrotoluene | Electrochemical reduction | Reduction of nitrobenzene |

| Antimicrobial MIC₅₀ | Not reported | 17 μg/mL (B. anthracis) | 70 μg/mL (P. aeruginosa) |

| Stability | Stable as HCl salt | Decomposes exothermically | Stable at room temperature |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume